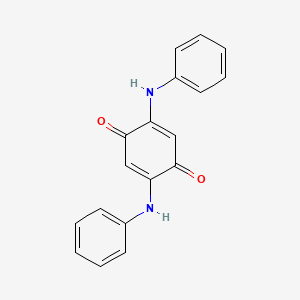

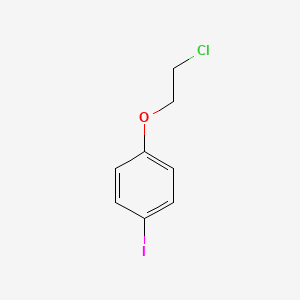

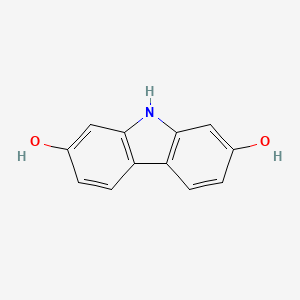

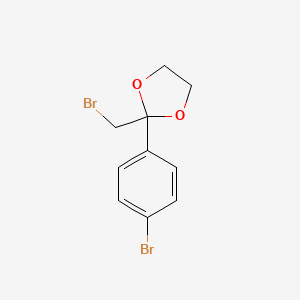

![molecular formula C14H21NO4 B3051569 4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid CAS No. 34677-78-6](/img/structure/B3051569.png)

4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid

Vue d'ensemble

Description

4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid is a chemical compound with the molecular formula C22H22N4O4 . The molecule contains a total of 54 bonds, including 32 non-H bonds, 21 multiple bonds, 9 rotatable bonds, 3 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 tertiary amine (aromatic), 1 N azo-derivative, 1 nitro group (aromatic), 2 hydroxyl groups, and 2 primary alcohols .

Molecular Structure Analysis

The molecular structure of 4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid can be represented by the SMILES string OCCN(CCO)c1ccc(cc1)c3ccc(N=Nc2ccc(cc2)N+=O)cc3 . This can be imported by most molecule editors for conversion back into two-dimensional drawings or three-dimensional models .Applications De Recherche Scientifique

Metabolism in Drug Resistance

One significant research application of 4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid, identified through its role in the metabolism of chlorambucil, is in understanding drug resistance in cancer treatment. The metabolism of chlorambucil, which includes derivatives like 4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid, involves glutathione S-transferase (GST) in liver microsomes. This process is critical in evaluating tumor cell resistance to alkylating agents used in cancer therapy. The study demonstrates that this compound plays a role in the metabolism of chlorambucil in biological membranes, potentially impacting the development of acquired drug resistance (Zhang, Ye, & Lou, 2004).

Synthesis for Anticancer Pro-drugs

Another application involves the synthesis of novel compounds for potential use as pro-drugs activated by bioreductive processes. The compound is a key intermediate in creating these drugs, particularly in the development of anticancer agents. By understanding the synthesis and properties of this compound, researchers can develop new strategies for treating cancer (Mann & Shervington, 1991).

Sequestration by Human Glutathione S-Transferases

The compound also plays a role in the sequestration by human alpha class glutathione S-transferases (GSTs). This process is crucial in the detoxification of chlorambucil, suggesting its relevance in the pharmacodynamics of chemotherapy drugs. Understanding how GSTs interact with this compound can provide insights into the detoxification mechanisms of chemotherapeutic agents and their implications in drug resistance (Meyer et al., 1992).

Pharmaceutical Intermediates

In the field of pharmaceuticals, 4,4-Bis(4-fluorophenyl) butanoic acid, a structurally similar compound, serves as an important intermediate. This application is vital in the synthesis of various pharmaceutical products, demonstrating the compound's role in the broader context of drug development (Fan, 1990).

Hypoxia-Selective Antitumor Agents

Research into hypoxia-selective antitumor agents has also involved derivatives of this compound. By studying the stability, synthesis, and selective toxicity of these compounds under hypoxic conditions, researchers can develop targeted therapies for cancer treatment, particularly in tumor microenvironments characterized by low oxygen levels (Tercel, Wilson, & Denny, 1995).

Propriétés

IUPAC Name |

4-[4-[bis(2-hydroxyethyl)amino]phenyl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c16-10-8-15(9-11-17)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7,16-17H,1-3,8-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGUQAIGQHYVHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)N(CCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20316958 | |

| Record name | 4-{4-[Bis(2-hydroxyethyl)amino]phenyl}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid | |

CAS RN |

34677-78-6 | |

| Record name | NSC309417 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-{4-[Bis(2-hydroxyethyl)amino]phenyl}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

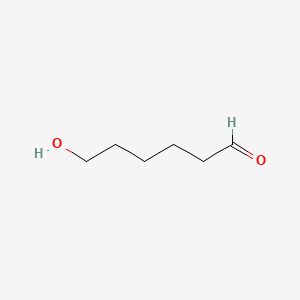

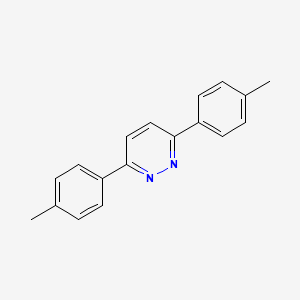

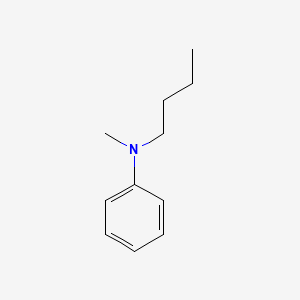

![2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid](/img/structure/B3051503.png)